![molecular formula C12H8Cl2N2O2 B5728448 3,4-dichlorobenzyl 2-pyrazinecarboxylate](/img/structure/B5728448.png)
3,4-dichlorobenzyl 2-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichlorobenzyl 2-pyrazinecarboxylate, also known as DCBPC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyrazinecarboxylate and is synthesized using specific methods that ensure its purity and quality.
Scientific Research Applications
3,4-dichlorobenzyl 2-pyrazinecarboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 3,4-dichlorobenzyl 2-pyrazinecarboxylate has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
In agriculture, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. 3,4-dichlorobenzyl 2-pyrazinecarboxylate has also been studied for its potential use as a plant growth regulator, as it has been shown to enhance the growth and yield of certain crops.
In material science, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been studied for its potential use as a building block for the synthesis of new materials such as polymers and liquid crystals.
Mechanism of Action
The exact mechanism of action of 3,4-dichlorobenzyl 2-pyrazinecarboxylate is not well understood, but it is believed to work by inhibiting specific enzymes or proteins in the target organism. In bacteria, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to inhibit the activity of an enzyme called enoyl-acyl carrier protein reductase, which is essential for the synthesis of bacterial cell walls. In cancer cells, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to inhibit the activity of a protein called AKT, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to have various biochemical and physiological effects depending on the target organism. In bacteria, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to disrupt the synthesis of bacterial cell walls, leading to cell death. In cancer cells, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to inhibit cell growth and induce apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
3,4-dichlorobenzyl 2-pyrazinecarboxylate has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, 3,4-dichlorobenzyl 2-pyrazinecarboxylate also has some limitations, including its potential toxicity and the need for specific safety precautions when handling the compound.
Future Directions
There are several future directions for research on 3,4-dichlorobenzyl 2-pyrazinecarboxylate, including the development of new antimicrobial and antifungal agents, the development of new insecticides and plant growth regulators, and the synthesis of new materials using 3,4-dichlorobenzyl 2-pyrazinecarboxylate as a building block. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichlorobenzyl 2-pyrazinecarboxylate and its potential applications in various fields.
Synthesis Methods
3,4-dichlorobenzyl 2-pyrazinecarboxylate is synthesized using the reaction of 3,4-dichlorobenzyl chloride with 2-pyrazinecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and under nitrogen atmosphere to prevent the formation of impurities. The product is then purified using column chromatography, and its purity is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
(3,4-dichlorophenyl)methyl pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-2-1-8(5-10(9)14)7-18-12(17)11-6-15-3-4-16-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWXRAMNQBIQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=NC=CN=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyl 2-pyrazinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.